molecular formula C11H12N2O5 B116904 DH-Thymine CAS No. 146369-86-0

DH-Thymine

Cat. No. B116904
M. Wt: 252.22 g/mol
InChI Key: PRFLUBYDILYLCA-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DH-Thymine, also known as 5,6-Dihydrothymine, is a modified nucleobase of thymine. It has gained significant attention in scientific research due to its unique properties, which make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is synthesized through a chemical process and can be used in various biochemical and physiological assays.

Mechanism Of Action

DH-Thymine is incorporated into DNA during replication, and it forms a stable base pair with adenine. This stable base pair can be recognized by DNA polymerases and repair enzymes, which allows for the study of DNA replication and repair mechanisms. DH-Thymine can also be recognized by mutagenic agents, which can cause mutations in DNA. The mechanism of action of DH-Thymine in these processes is still being studied, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.

Biochemical And Physiological Effects

DH-Thymine has been shown to have minimal biochemical and physiological effects on cells. It is not toxic to cells and does not affect cell growth or viability. DH-Thymine is stable in cells and can be incorporated into DNA without affecting its stability or function. However, further research is needed to fully understand the biochemical and physiological effects of DH-Thymine on cells.

Advantages And Limitations For Lab Experiments

DH-Thymine has several advantages for lab experiments. It is a stable and reliable tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, which makes it readily available for scientific research. However, DH-Thymine has some limitations. It is expensive to synthesize, which can limit its use in some experiments. DH-Thymine is also not suitable for in vivo experiments, as it cannot be easily delivered to cells.

Future Directions

DH-Thymine has several potential future directions for scientific research. One potential direction is to use DH-Thymine to study the effects of environmental toxins on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in response to environmental toxins, which can provide valuable insights into the mechanisms of DNA damage and repair. Another potential direction is to use DH-Thymine to study the effects of aging on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in aging cells, which can provide valuable insights into the mechanisms of aging and age-related diseases.
Conclusion:
In conclusion, DH-Thymine is a promising tool for scientific research. It has unique properties that make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, and it has minimal biochemical and physiological effects on cells. DH-Thymine has several potential future directions for scientific research, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.

Synthesis Methods

DH-Thymine is synthesized through a chemical process that involves the reduction of thymine using sodium borohydride. The reduction of thymine results in the formation of DH-Thymine, which is purified using various chromatography techniques. The purity of DH-Thymine is critical for its use in scientific research, and therefore, the synthesis process is carefully optimized to obtain highly pure DH-Thymine.

Scientific Research Applications

DH-Thymine has been widely used in scientific research to study DNA replication, repair, and mutagenesis. It is incorporated into DNA during replication, which results in the formation of a stable base pair with adenine. This stable base pair can be used to study DNA replication and repair mechanisms. DH-Thymine has also been used to study the effects of UV radiation on DNA. UV radiation causes the formation of thymine dimers, which can be repaired by the nucleotide excision repair pathway. DH-Thymine can be used to study the efficiency of this repair pathway.

properties

CAS RN

146369-86-0

Product Name

DH-Thymine

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1

InChI Key

PRFLUBYDILYLCA-VEDVMXKPSA-N

Isomeric SMILES

CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO

SMILES

CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO

Canonical SMILES

CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO

synonyms

3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine
DH-thymine

Origin of Product

United States

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